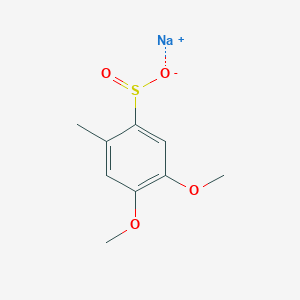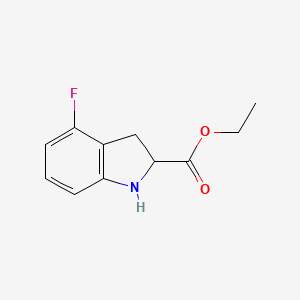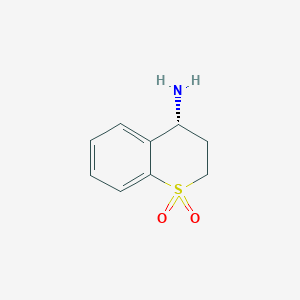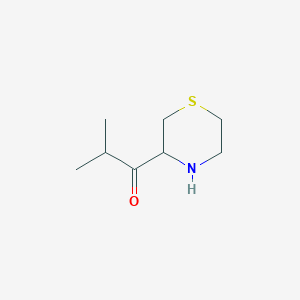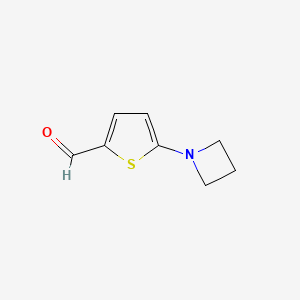
5-(Azetidin-1-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both an azetidine ring and a thiophene ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology. Thiophene derivatives, in particular, are known for their diverse biological activities and applications in material science .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of 1,4-dithiane-2,5-diol with ynals to produce 2-substituted thiophene-3-carbaldehyde . The azetidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for 5-(Azetidin-1-yl)thiophene-2-carbaldehyde are not well-documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-(Azetidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Thiophene-2-methanol derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
5-(Azetidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-(Azetidin-1-yl)thiophene-2-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves the modulation of biochemical pathways related to its structural components .
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the azetidine ring but shares the thiophene core.
5-Chlorothiophene-2-carbaldehyde: Similar structure with a chlorine substituent instead of the azetidine ring.
5-Bromothiophene-2-carbaldehyde: Similar structure with a bromine substituent instead of the azetidine ring.
Uniqueness
5-(Azetidin-1-yl)thiophene-2-carbaldehyde is unique due to the presence of both the azetidine and thiophene rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C8H9NOS |
|---|---|
分子量 |
167.23 g/mol |
IUPAC名 |
5-(azetidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H9NOS/c10-6-7-2-3-8(11-7)9-4-1-5-9/h2-3,6H,1,4-5H2 |
InChIキー |
YONMJTCSSOPBPQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=CC=C(S2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


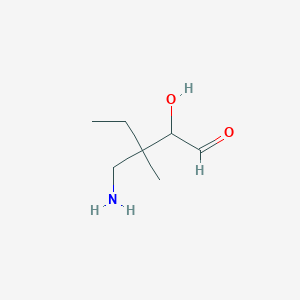
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
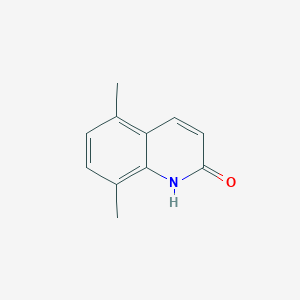
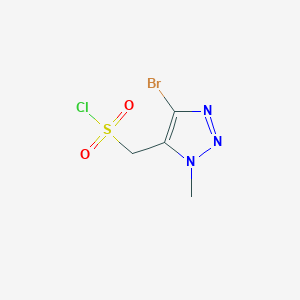
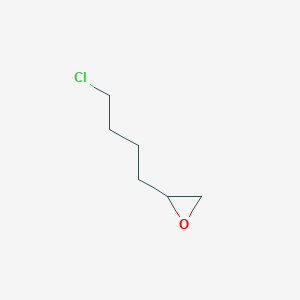
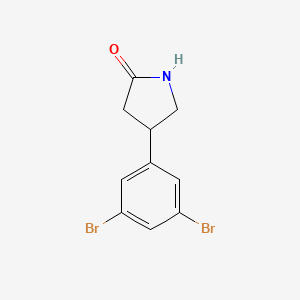
![Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)

